N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide
Overview
Description
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a chloro group, and a piperidin-1-ylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenylamine with 2-chloro-5-piperidin-1-ylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-2-chloroacetamide
- N-(3-acetylphenyl)-4-methylbenzenesulphonamide
Uniqueness
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidin-1-ylsulfonyl group, in particular, is not commonly found in similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-14(24)15-6-5-7-16(12-15)22-20(25)18-13-17(8-9-19(18)21)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXGHCIDGLXDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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